Pyrinoline

概要

説明

準備方法

ピリジノリンは、骨膠原質の分解によって合成することができます。 合成には、リジルオキシダーゼによって触媒される、膠原質中のリジルおよびヒドロキシリジル残基の架橋が含まれます 。 工業生産方法では通常、ウシのアキレス腱からピリジノリンを抽出および精製します 。 高速液体クロマトグラフィー(HPLC)は、ピリジノリンを分離および精製するために一般的に使用されます .

化学反応の分析

ピリジノリンは、次のようないくつかのタイプの化学反応を起こします。

酸化: ピリジノリンは酸化されてさまざまな誘導体になります。

還元: 還元反応はピリジニウム環構造を変えることができます。

置換: 置換反応は、ピリジニウム環の窒素原子または炭素原子で起こる可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

ピリジノリンは、科学研究でさまざまな用途があります。

科学的研究の応用

Introduction to Pyrinoline

This compound is a pyridinium crosslink formed during the maturation of collagen, particularly in bone and cartilage. It serves as a significant biomarker for assessing bone metabolism and has various applications in clinical and research settings. This article explores the scientific applications of this compound, particularly in relation to bone health, disease diagnostics, and its potential role in therapeutic monitoring.

Biomarker for Bone Resorption

This compound is primarily recognized as a biomarker for bone resorption. It is released into circulation during the degradation of mature collagen, making it a reliable indicator of bone turnover. Elevated levels of this compound in urine correlate with increased bone resorption, which is particularly useful in diagnosing conditions such as osteoporosis and Paget's disease .

Table 1: this compound Levels in Clinical Conditions

| Condition | This compound Level (µg/mmol creatinine) | Reference |

|---|---|---|

| Osteoporosis | Elevated | |

| Paget's Disease | Elevated | |

| Healthy Controls | Baseline |

Risk Assessment for Fractures

Research indicates that urinary this compound levels are significantly associated with fracture risk. A study found that individuals with higher levels of this compound had an increased relative risk (RR) of hip fractures, suggesting its utility in fracture risk assessment among postmenopausal women .

Monitoring Treatment Efficacy

This compound can be employed to monitor the efficacy of anti-resorptive therapies, such as bisphosphonates used in osteoporosis treatment. By measuring changes in this compound levels before and after treatment, healthcare providers can assess patient adherence and treatment effectiveness .

Case Study: IMPACT Study

In a multinational study involving postmenopausal women undergoing treatment with risedronate, reductions in urinary this compound were associated with decreased nonvertebral fracture rates, highlighting its role as a predictive marker for treatment success .

Research Tool in Osteoarthritis Studies

This compound is also investigated in the context of osteoarthritis (OA). Its levels can reflect the extent of cartilage degradation, providing insights into OA progression and severity. Studies suggest that monitoring this compound may help evaluate the effectiveness of new OA treatments .

Applications Beyond Bone Health

Emerging research suggests that this compound may have applications beyond musculoskeletal health. For instance, it has been studied in the context of fibrosis and tissue remodeling due to its role in collagen cross-linking. Understanding its involvement in these processes could open new avenues for therapeutic interventions .

作用機序

ピリジノリンは、膠原質線維を架橋することにより効果を発揮し、組織の強度と柔軟性を向上させます 。 それは、高度糖化最終生成物(AGE)の受容体(RAGE)に対する内在性リガンドとして作用し、炎症反応を引き出し、糖尿病性合併症の発症に関与しています 。 RAGEとの相互作用は、受容体への特異的な結合を伴い、さまざまな細胞応答につながります .

6. 類似の化合物との比較

ピリジノリンは、膠原質架橋における特定の役割と、骨や軟骨の膠原質に存在することから独特です。類似の化合物には次のようなものがあります。

デオキシピリジノリン: 別の膠原質架橋化合物ですが、構造的特性が異なります.

ピリジノリンの独自性は、膠原質架橋における特定の役割と、骨関連疾患の生化学的マーカーとしての可能性にあります。

類似化合物との比較

Pyridinoline is unique due to its specific role in collagen cross-linking and its presence in bone and cartilage collagen. Similar compounds include:

Deoxypyridinoline: Another collagen cross-linking compound, but with different structural properties.

Pyrrole: An aromatic heterocycle with a similar ring structure but different chemical properties.

Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in structure but different in function.

Pyridinoline’s uniqueness lies in its specific role in collagen cross-linking and its potential as a biochemical marker for bone-related diseases.

生物活性

Pyrinoline, also known as hydroxylysylpyridinoline, is a cross-linking compound found in collagen fibers, particularly in bone and cartilage. It plays a significant role in the biological processes associated with bone metabolism and has been studied for its potential as a biomarker in various clinical conditions, particularly those related to bone health.

Chemical Structure and Formation

This compound is formed during the maturation of collagen fibers through the enzymatic action of lysyl oxidase on lysyl and hydroxylysyl residues. This process results in the formation of stable cross-links that contribute to the structural integrity of collagen, which is crucial for maintaining the mechanical properties of bone and cartilage . Unlike newly synthesized collagen, this compound is not present until collagen undergoes maturation.

This compound is released into the bloodstream during bone resorption, where it can be measured in urine as a marker of bone turnover. It is specifically associated with mature type I collagen degradation, making it a reliable indicator of bone resorption activity. The levels of this compound can reflect changes in bone metabolism due to various factors such as age, hormonal changes, and disease states .

1. Bone Metabolism Marker

This compound has been extensively studied as a biomarker for assessing bone metabolism. In particular, it has been proposed as an indicator for conditions such as osteoporosis and Paget's disease. A study comparing various biochemical markers found that urinary pyridinoline levels correlate significantly with hip fracture risk among postmenopausal women .

2. Osteoporosis Management

Research indicates that this compound, alongside other markers like deoxypyridinoline (DPD), can help monitor the effectiveness of osteoporosis treatments. For instance, studies have shown that changes in urinary pyridinoline levels can reflect responses to bisphosphonate therapy in osteoporotic patients .

Comparative Analysis with Other Biomarkers

This compound is often compared with other bone turnover markers such as N-terminal telopeptides (NTX) and C-terminal telopeptides (CTX). While all these markers indicate bone resorption, this compound offers unique advantages:

Research Findings and Future Directions

Recent studies continue to explore the implications of this compound levels in various populations. For example, ongoing research aims to establish reference ranges for this compound in healthy individuals versus those with metabolic bone diseases. Additionally, investigations into the relationship between this compound levels and other systemic conditions are underway, potentially broadening its application beyond just bone health.

特性

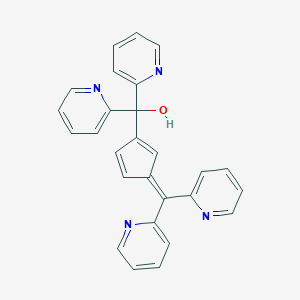

IUPAC Name |

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXKYCNHGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169742 | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-22-3 | |

| Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrinoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。